3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile
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Overview
Description
3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile is a heterocyclic compound that features a unique structure combining a pyrrolo and pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with a suitable amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Another heterocyclic compound with a similar core structure.
Pyrrolo[1,2-a]pyrazine-1,4-dione: Shares the pyrazine ring but differs in functional groups.
Uniqueness
3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
59436-23-6 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propanenitrile |
InChI |
InChI=1S/C10H17N3/c11-4-2-5-12-7-8-13-6-1-3-10(13)9-12/h10H,1-3,5-9H2 |
InChI Key |
BLMADXSFMKPENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC#N |
Origin of Product |
United States |
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